5-甲基-2-(三氟甲基)呋喃-3-羧酸乙酯

描述

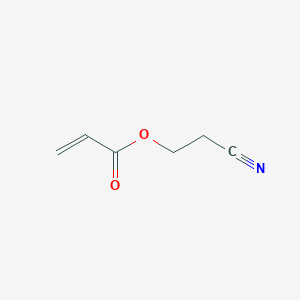

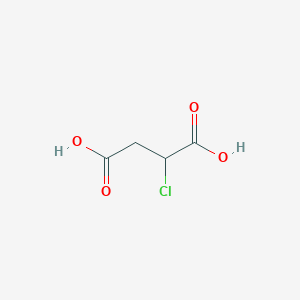

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (EMTF) is an organic compound with many interesting properties and potential applications. It is a colorless liquid with a sweet, fruity odor and a boiling point of 67-68°C. EMTF is a versatile compound that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent in organic synthesis. In addition, EMTF has been studied for its potential to be used as a pharmaceutical agent and as a potential therapeutic agent.

科学研究应用

- Field : Agrochemical and Pharmaceutical Industries .

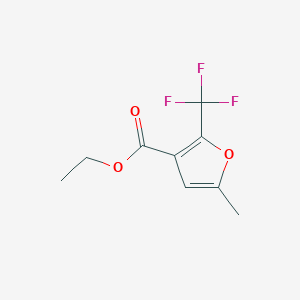

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share some structural similarities with the compound you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : Various methods of synthesizing these compounds have been reported .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Field : Organic Chemistry .

- Application : Polysubstituted furans, which are structurally similar to the compound you mentioned, are important building blocks in organic chemistry . They are also found in various natural sources and are structural motifs in biologically active drug molecules .

- Methods : These compounds can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .

- Results : The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .

Agrochemical and Pharmaceutical Industries

Organic Chemistry

- Field : Natural Products and Medicinal Chemistry .

- Application : Benzofuran compounds, which share some structural similarities with the compound you mentioned, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield .

- Results : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Field : Heterocyclic Chemistry .

- Application : Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .

- Methods : The synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group .

- Results : For example, 2-trifluoromethylfuran 1 is oxytocin antagonist , 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at nanomolar level .

Natural Products and Medicinal Chemistry

Heterocyclic Chemistry

- Field : Organic Chemistry .

- Application : The synthesis of polysubstituted furans, which are structurally similar to the compound you mentioned, is an important area of research . These compounds are used as building blocks in various chemical reactions .

- Methods : These compounds can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .

- Results : The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .

- Field : Heterocyclic Chemistry .

- Application : Palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene affords derivatives which are convenient precursors for synthesis of pyrazoles, pyrimidines, and other heterocyclic systems bearing trifluoromethylated furan as substituent .

- Methods : The synthesis involves a palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene .

- Results : The resulting derivatives are used as precursors for the synthesis of various heterocyclic systems .

Synthesis of Polysubstituted Furans

Synthesis of Heterocyclic Systems

属性

IUPAC Name |

ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGRWYGEMRIAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371913 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

CAS RN |

17515-73-0 | |

| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)